4-(2-Heptylpyrimidin-5-YL)benzonitrile
Description
4-(2-Heptylpyrimidin-5-YL)benzonitrile is a pyrimidine-derived aromatic compound featuring a benzonitrile core substituted with a heptyl chain at the pyrimidine ring’s 2-position. This structural motif confers unique physicochemical properties, including lipophilicity (due to the heptyl chain) and electronic characteristics (from the nitrile and pyrimidine groups).
Properties
CAS No. |
65586-42-7 |
|---|---|
Molecular Formula |
C18H21N3 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-(2-heptylpyrimidin-5-yl)benzonitrile |
InChI |
InChI=1S/C18H21N3/c1-2-3-4-5-6-7-18-20-13-17(14-21-18)16-10-8-15(12-19)9-11-16/h8-11,13-14H,2-7H2,1H3 |
InChI Key |
PXCOWIWCNFIWSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NC=C(C=N1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Heptylpyrimidin-5-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-heptylpyrimidine with benzonitrile under specific conditions. The reaction typically requires a catalyst, such as a metal salt, and is carried out in an organic solvent like paraxylene. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of 4-(2-Heptylpyrimidin-5-yl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-Heptylpyrimidin-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted benzonitriles. These products can be further utilized in various chemical and industrial applications .
Scientific Research Applications
4-(2-Heptylpyrimidin-5-yl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(2-Heptylpyrimidin-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with 4-(2-Heptylpyrimidin-5-YL)benzonitrile:
Key Observations:
- Lipophilicity : The heptyl chain in the target compound enhances membrane permeability compared to shorter alkyl chains (e.g., methyl in ) or polar groups (e.g., sulfonamide in ).
- Electronic Effects : The nitrile group in all analogues stabilizes molecular interactions via dipole-dipole forces, while electron-withdrawing groups (e.g., trifluoromethyl in 5FB ) enhance binding to hydrophobic pockets in proteins.
- Biological Targets : Thiazole- and sulfonamide-containing derivatives (e.g., ) show anticancer activity, whereas 5FB targets ERRα , suggesting divergent applications despite structural overlap.
Binding Affinity and Selectivity
- 5FB : Binds ERRα with hydrogen bonds (ARG 372) and hydrophobic interactions, achieving a similarity score >0.30 against 55 KEGG compounds .
- Thiazole Derivatives : Compound 2 () shows 98% HPLC purity and moderate cytotoxicity, attributed to thiazole-mediated kinase inhibition.
- Heptyl Chain Impact : While direct data for 4-(2-Heptylpyrimidin-5-YL)benzonitrile is lacking, longer alkyl chains in related compounds enhance cellular uptake but may reduce solubility .
Thermal and Physicochemical Properties
- Melting Points : Pyrimidine-benzonitrile derivatives range from 242°C (compound 3, ) to 255°C (compound 2, ), correlating with substituent polarity.
- Solubility : Nitrile groups generally improve solubility in polar solvents, but heptyl chains may necessitate formulation with surfactants or co-solvents.
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